molecular formula C5H13NO B1595332 (R)-1-methoxymethyl-propylamine CAS No. 57883-06-4

(R)-1-methoxymethyl-propylamine

Cat. No. B1595332
CAS RN: 57883-06-4
M. Wt: 103.16 g/mol
InChI Key: QAFODUGVXFNLBE-UHFFFAOYSA-N
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Description

(R)-1-methoxymethyl-propylamine, also known as (R)-MPA, is a chiral amine that has been widely used in scientific research. It is a versatile building block in organic synthesis and has potential applications in drug discovery, materials science, and catalysis.

Scientific Research Applications

(R)-MPA has been used in various scientific research applications. It has been used as a chiral building block in the synthesis of biologically active molecules such as pharmaceuticals and agrochemicals. It has also been used as a ligand in asymmetric catalysis and as a starting material for the synthesis of chiral polymers and materials.

Mechanism Of Action

The mechanism of action of (R)-MPA is not well understood. However, it has been proposed that it may act as a chiral auxiliary in asymmetric synthesis or as a chiral ligand in catalysis. It may also interact with biological targets through stereospecific binding or modulation of enzyme activity.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (R)-MPA. However, it has been reported to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.

Advantages And Limitations For Lab Experiments

(R)-MPA has several advantages for lab experiments. It is a readily available and inexpensive chiral building block that can be easily synthesized. It also has good enantioselectivity and can be used in a variety of reactions. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (R)-MPA. One direction is the development of new synthetic methods for (R)-MPA and its derivatives. Another direction is the exploration of its potential applications in drug discovery, materials science, and catalysis. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, (R)-MPA may have potential applications in the field of green chemistry, as it is a renewable and sustainable chiral building block.

properties

IUPAC Name

(2R)-1-methoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFODUGVXFNLBE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886154
Record name 2-Butanamine, 1-methoxy-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-methoxymethyl-propylamine

CAS RN

57883-06-4
Record name (2R)-1-Methoxy-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57883-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 1-methoxy-, (2R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanamine, 1-methoxy-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(methoxymethyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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